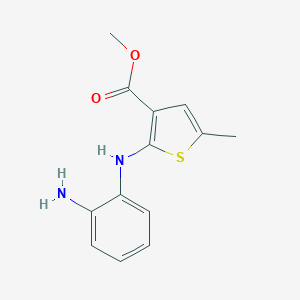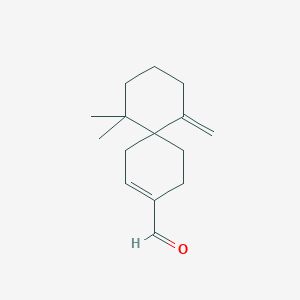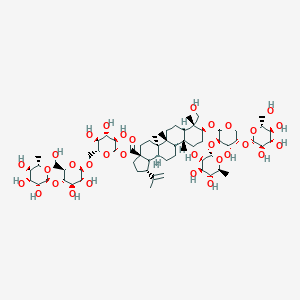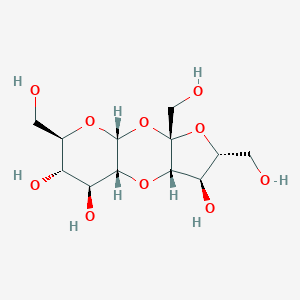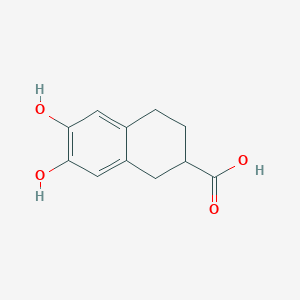
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, also known as 2,3-dihydroxy-1,4-naphthoquinone-2-carboxylic acid or naphthazarin, is a natural organic compound that belongs to the class of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its ability to scavenge free radicals and prevent oxidative damage to cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, it exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
生化学的および生理学的効果
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been shown to have several biochemical and physiological effects on the body. It has been found to reduce inflammation, improve immune function, and regulate blood glucose levels. It also exhibits neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The advantages of using 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in lab experiments include its availability, low toxicity, and potential applications in various scientific fields. However, its limitations include its instability in certain conditions and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the research and development of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid. These include the investigation of its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further research is needed to explore its mechanism of action and potential side effects to ensure its safety and efficacy for use in humans. Finally, the development of new synthesis methods and formulations may improve its stability and increase its potential applications.
合成法
The synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the reaction of 2-hydroxy-1,4-naphthoquinone with sodium borohydride in the presence of a reducing agent. Biosynthesis, on the other hand, involves the extraction of the compound from natural sources such as plants and microorganisms.
科学的研究の応用
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has been extensively studied for its potential applications in various scientific fields. It has been found to possess significant antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it has been used in the development of new drugs and therapeutic agents.
特性
CAS番号 |
134101-50-1 |
|---|---|
製品名 |
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h4-5,7,12-13H,1-3H2,(H,14,15) |
InChIキー |
PZQJMIUHIOTTOK-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=C(C=C2CC1C(=O)O)O)O |
正規SMILES |
C1CC2=CC(=C(C=C2CC1C(=O)O)O)O |
同義語 |
2-Naphthalenecarboxylicacid,1,2,3,4-tetrahydro-6,7-dihydroxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



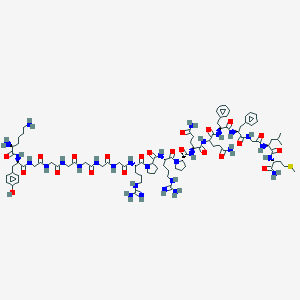
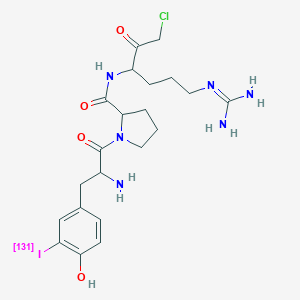
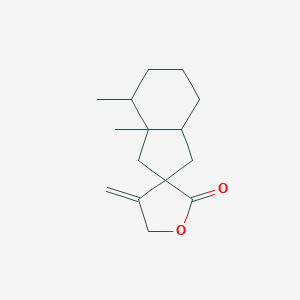
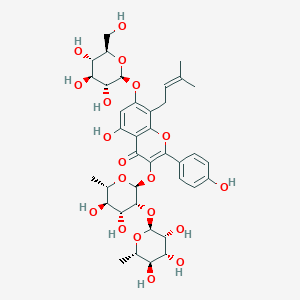
![Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es](/img/structure/B149985.png)
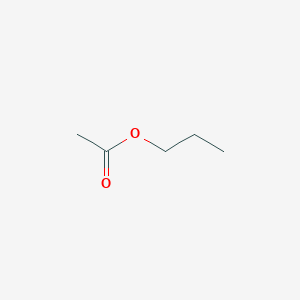
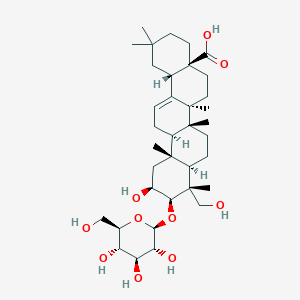
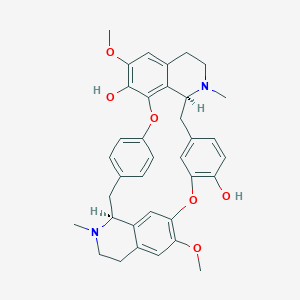
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)
